N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide
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Overview
Description
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide is a compound that belongs to the class of cyclohexenones This compound is characterized by the presence of a cyclohexene ring, a carboxamide group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide can be achieved through a one-pot diastereoselective synthesis. This involves the condensation of acetophenone and aromatic aldehydes with acetoacetanilide in ethanol, using 2-hydroxyethylammonium acetate as a basic ionic liquid at ambient conditions . This method is efficient, environmentally benign, and proceeds in high yield with short reaction times.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of non-toxic solvents and catalysts, can be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating inflammation and autoimmune diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways are still under investigation, but it is believed to influence inflammatory and immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetamido-3-chlorophenyl)cyclohex-3-ene-1-carboxamide
- N-(4-acetylphenyl)cyclohex-3-ene-1-carboxamide
- N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclohex-3-enecarboxamide
Uniqueness
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide is unique due to its specific substitution pattern on the cyclohexene ring and the presence of a chlorophenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c17-14-8-4-7-13(11-14)15(19)9-10-18-16(20)12-5-2-1-3-6-12/h1-2,4,7-8,11-12,15,19H,3,5-6,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXNTHPZZOXCJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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